3-methyl-4-(1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a pyrazole ring and a methyl group. It is commonly used in various chemical and biological research applications due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide.
Chemical Reactions Analysis
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Scientific Research Applications
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid is widely used in scientific research due to its versatile reactivity and structural properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but contains an additional oxo group on the pyrazole ring, which can alter its reactivity and biological activity.
4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid: This compound also contains a pyrazole ring but differs in the oxidation state and substitution pattern, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and a benzoic acid moiety, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
3-methyl-4-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQAHTXZCXPYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.